molecular formula C15H11BrN2O2S B10969570 5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B10969570
M. Wt: 363.2 g/mol
InChI Key: SVKOUEHERKQAJC-UHFFFAOYSA-N
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Description

5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the thiazole ring and subsequent coupling with a furan derivative. For example, the radical bromination of a methyl group using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be converted into the desired compound through further reactions involving phosphonates and aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide lies in its specific substitution pattern and the combination of the furan and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11BrN2O2S

Molecular Weight

363.2 g/mol

IUPAC Name

5-bromo-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H11BrN2O2S/c1-9-13(10-5-3-2-4-6-10)17-15(21-9)18-14(19)11-7-8-12(16)20-11/h2-8H,1H3,(H,17,18,19)

InChI Key

SVKOUEHERKQAJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3

Origin of Product

United States

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